阿替菲诺米
描述
Artefenomel is an investigational drug that has been studied for the treatment of Malaria . It is an orally active, synthetic anti-malarial compound containing an artemisinin pharmacophore .
Synthesis Analysis
The synthesis of Artefenomel involved extensive structure−activity studies . The general synthetic route used to prepare Artefenomel analogs involved optimization of three groups of amino substituents . The synthesis was carried out identically for both the pure enantiomers and racemate .
Molecular Structure Analysis
Artefenomel has a molecular formula of C28H39NO5 . Its average mass is 469.613 Da and its monoisotopic mass is 469.282837 Da .
Chemical Reactions Analysis
Artefenomel maintains the rapid onset of action and potent activity of the artemisinin derivatives while exhibiting greatly improved pharmacokinetics . It has been found to retain potent antiplasmodial activity while offering improved human microsome stability and aqueous solubility as compared to Artefenomel .
Physical And Chemical Properties Analysis
Artefenomel has a density of 1.2±0.1 g/cm3, a boiling point of 608.7±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . Its molar refractivity is 128.9±0.4 cm3 .
科学研究应用
对恶性疟原虫疟疾的疗效:阿替菲诺米在治疗健康志愿者早期恶性疟原虫疟疾感染方面显示出有希望的结果。研究表明,它有可能用于单次暴露联合疗法,在较高剂量下观察到寄生虫血症显着减少 (McCarthy 等人,2016)。
恶性三日疟的治疗:阿替菲诺米对恶性疟原虫疟疾和恶性三日疟都有效。它可以快速清除患者体内的寄生虫血症,并且具有良好的安全性,表明它可与其他药物联合用于单剂量治疗 (Phyo 等人,2016)。
与 DSM265 联合使用:与 DSM265 联合使用时,阿替菲诺米显示出良好的安全性和药代动力学特征,支持其作为治疗恶性疟疾的进一步开发 (McCarthy 等人,2019)。
对无性寄生虫和配子体的活性:阿替菲诺米有效针对恶性三日疟中的无性寄生虫和可传播配子体,支持其作为治疗这种类型疟疾的开发 (Collins 等人,2020)。
胚胎毒性的安全范围:与青蒿素相比,阿替菲诺米的胚胎毒性安全范围有所提高,使其成为疟疾治疗的潜在更安全选择 (Clark 等人,2018)。
与哌喹联合使用的疗效和安全性:一项关于阿替菲诺米和哌喹磷酸盐联合使用的研究揭示了单剂量治疗难以达到高疗效的挑战,突出了开发有效的单剂量抗疟疾疗法的复杂性 (Macintyre 等人,2017)。
合成和开发:阿替菲诺米是一种合成内过氧化物,灵感来自青蒿素及其衍生物,对疟疾治疗至关重要,特别是针对耐药疟原虫。它的发展和对疟疾控制的潜力得到了重点介绍 (Badshah 等人,2018)。
作用机制
- The resulting carbon-centered free radicals cause alkylation of heme and other proteins, disrupting essential cellular processes in the parasite .
- However, the compound’s rapid action against Plasmodium strains resistant to classic antimalarials suggests broad activity across the erythrocytic life cycle (rings, trophozoites, and schizonts) .
- The compound’s ADME properties (absorption, distribution, metabolism, and elimination) contribute to its efficacy and bioavailability .
- By targeting heme and other proteins, it disrupts essential cellular processes within the parasite .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
未来方向
属性
InChI |
InChI=1S/C28H39NO5/c1-3-26(31-14-11-29-9-12-30-13-10-29)4-2-22(1)23-5-7-27(8-6-23)32-28(34-33-27)24-16-20-15-21(18-24)19-25(28)17-20/h1-4,20-21,23-25H,5-19H2 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCNVWUKICLURR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3=CC=C(C=C3)OCCN4CCOCC4)OC5(C6CC7CC(C6)CC5C7)OO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1029939-86-3 | |
Record name | Artefenomel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029939863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Artefenomel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11809 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ARTEFENOMEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIK029813G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the proposed mechanism of action of Artefenomel?
A1: Artefenomel, a synthetic ozonide antimalarial, acts similarly to artemisinins. It is thought to undergo reductive activation by ferrous heme released during the parasite's hemoglobin digestion. [, , , ] This process generates carbon-centered radicals that alkylate heme and parasite proteins, ultimately leading to parasite death. [, , ]
Q2: Which parasite biochemical pathways are primarily affected by Artefenomel?
A2: Research suggests that Artefenomel initially disrupts the haemoglobin (Hb) digestion pathway in Plasmodium falciparum. [] This disruption leads to a rapid depletion of short Hb-derived peptides and subsequent alterations in lipid and nucleotide metabolism. [] Additionally, Artefenomel treatment leads to the accumulation of longer Hb-derived peptides and an increase in the abundance and activity of Hb-digesting proteases. []
Q3: Does Artefenomel induce a stress response in the parasite?
A3: Yes, quantitative proteomics analysis indicates that Artefenomel treatment leads to the enrichment of parasite proteins involved in translation and the ubiquitin-proteasome system, suggesting the parasite activates a stress response to combat the drug-induced damage. []
Q4: Is protein alkylation by Artefenomel a targeted process?
A4: While Artefenomel alkylates parasite proteins, recent research using click-chemistry probes and mass spectrometry suggests this alkylation might be a non-specific, stochastic process rather than a targeted one. []
Q5: Is there any spectroscopic data available for Artefenomel?
A5: The provided research abstracts do not include specific spectroscopic data.
Q6: Is there information available regarding Artefenomel's material compatibility, stability under various conditions, or catalytic properties?
A6: The provided research abstracts primarily focus on Artefenomel's antimalarial activity and do not delve into its material compatibility, stability under various conditions, or catalytic properties.
Q7: Have computational methods been used in the development of Artefenomel?
A7: While not extensively detailed in the abstracts, one study mentions using all-atom simulations to investigate the possibility of repurposing Artefenomel for COVID-19 treatment by targeting the ACE2 receptor. [] This suggests computational methods have been employed, but further details are needed.
Q8: How do structural modifications affect the activity of Artefenomel?
A8: Research on Artefenomel analogs reveals that structural modifications significantly impact its activity. For example, primary and secondary amino ozonides exhibit higher metabolic stabilities than tertiary amino ozonides due to their higher pKa and lower logD7.4 values. [] Adding polar functional groups to primary amino ozonides decreases in vivo antimalarial efficacy. [] In tertiary amino ozonides, adding polar groups with hydrogen bond donors increases metabolic stability but decreases in vivo antimalarial efficacy. [] Notably, incorporating cycloalkyl and heterocycle substructures in primary and tertiary amino ozonides enhances their effectiveness compared to acyclic counterparts. []
Q9: Can infant formula be used as an alternative to milk for Artefenomel formulation?
A9: Research suggests that infant formula, particularly those fortified with medium-chain triacylglycerols (MCTs), can be a viable alternative to milk for enhancing Artefenomel's oral delivery. [] The specific lipid composition of the formula significantly influences Artefenomel's solubilization during digestion. []
Q10: Is there information on the SHE regulations concerning Artefenomel?
A10: The provided research abstracts primarily focus on Artefenomel's efficacy and safety profiles and do not provide specific details regarding SHE regulations.
Q11: Does Artefenomel interact with other drugs pharmacokinetically?
A11: One study indicates that co-administration of Artefenomel with Ferroquine can lead to reduced Artefenomel exposure. [] This interaction is attributed to competitive binding of Ferroquine to digested milk products, potentially impacting Artefenomel's bioavailability. []
Q12: What is the in vitro activity of Artefenomel against Plasmodium falciparum?
A12: Artefenomel demonstrates potent in vitro activity against P. falciparum, with an estimated minimum inhibitory concentration (MIC) of 4.1 ng/mL. []
Q13: How effective is Artefenomel in treating Plasmodium vivax?
A13: Research indicates that a single 200mg oral dose of Artefenomel effectively clears P. vivax parasites in a volunteer infection study, although recrudescence was observed. [] This supports its further development as a treatment for P. vivax malaria. []
Q14: How does the in vitro activity of Artefenomel compare to dihydroartemisinin?
A14: While both are potent antimalarials, dihydroartemisinin exhibits greater potency than Artefenomel and OZ277 against ART-sensitive asexual blood-stage parasites in vitro. []
Q15: Does parasite load affect Artefenomel's in vitro activity?
A15: Yes, studies show that increasing parasite load can negatively affect Artefenomel's in vitro antimalarial activity, potentially due to increased drug degradation by the parasites. [] This effect is particularly pronounced in trophozoite-stage parasites. []
Q16: What is the role of the Pfpm2 gene in potential Artefenomel resistance?
A16: While not directly related to Artefenomel resistance, studies have identified a high proportion of P. falciparum isolates in Africa carrying multiple copies of the Pfpm2 gene, a marker associated with piperaquine resistance. [] This raises concerns about the potential emergence of piperaquine resistance, especially in the context of the Artefenomel-piperaquine combination therapy. []
Q17: What are the observed side effects of Artefenomel in clinical trials?
A17: Although generally well-tolerated, Artefenomel administration has been associated with transient and asymptomatic elevations in liver transaminases (ALT) in some volunteer infection studies. [, ] These elevations typically peak 5-8 days post-treatment, are not linked with elevated bilirubin levels, and resolve independently by day 42. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。